molecular formula C10H8N2O4 B1347405 3-Methyl-7-nitro-1H-indole-2-carboxylic acid CAS No. 115058-18-9

3-Methyl-7-nitro-1H-indole-2-carboxylic acid

Cat. No. B1347405
M. Wt: 220.18 g/mol
InChI Key: JMTOUTBAWYYGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-7-nitro-1H-indole-2-carboxylic acid” is a compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-Methyl-7-nitro-1H-indole-2-carboxylic acid” is represented by the formula C10H8N2O4 . More detailed structural information or 3D models were not found in the available resources.


Physical And Chemical Properties Analysis

“3-Methyl-7-nitro-1H-indole-2-carboxylic acid” is a compound with a molecular weight of 220.18 . More specific physical and chemical properties such as solubility, melting point, etc., were not found in the available resources.

Scientific Research Applications

Nitration and Oxidative Dimerisation

  • Nitration and Oxidative Dimerisation: A study explored the nitration and oxidative dimerisation of 3-substituted-4,6-dimethoxyindoles, which are structurally related to 3-Methyl-7-nitro-1H-indole-2-carboxylic acid. The research found that compounds bearing electron-withdrawing groups could be nitrated to yield 7-nitro and 2-nitro indoles. This process illustrates the reactivity of such compounds towards electrophilic substitution and their potential for further functionalization in synthetic chemistry (Keawin, Rajviroongit, & Black, 2005).

Synthesis and Characterization

  • Aqueous Solution Chemistry of Carcinogen Models: Research on N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues, related to the structure of interest, delves into their synthesis and the chemistry in aqueous solutions. These studies are crucial for understanding the stability and reactivity of nitro-indole derivatives in biological contexts, offering insights into their potential toxicological properties and mechanisms of action in carcinogenesis (Rajagopal, Brooks, Nguyen, & Novak, 2003).

Crystal Structure Analysis

  • Crystal Structure Insights: The crystal structure of compounds structurally akin to 3-Methyl-7-nitro-1H-indole-2-carboxylic acid, such as the dihydrate form of 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, offers valuable information on molecular conformation, hydrogen bonding, and the three-dimensional arrangement of molecules. Such analyses are fundamental for the design of molecules with desired physical and chemical properties (Wu, Liu, & Ng, 2005).

Photorelease Mechanisms

  • Photorelease of Carboxylic Acids: Investigations into the mechanisms of photorelease for carboxylic acids from 1-acyl-7-nitroindolines, which share structural motifs with the compound of interest, reveal complex photophysical behaviors. These studies are instrumental in developing photoresponsive materials and in the understanding of light-induced molecular transformations, with implications for controlled release technologies in pharmaceuticals and materials science (Morrison, Wan, Corrie, & Papageorgiou, 2002).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Future research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

3-methyl-7-nitro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-5-6-3-2-4-7(12(15)16)9(6)11-8(5)10(13)14/h2-4,11H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTOUTBAWYYGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-nitro-1H-indole-2-carboxylic acid

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